Tubulin Polymerisation Inhibition: Direct Comparison with the Clinical‐Stage Drug Combretastatin A‑4
Methyl 3‑oxo‑1,2,3,4‑tetrahydroisoquinoline‑6‑carboxylate inhibits bovine brain tubulin assembly with an IC50 of 1.10 μM [1]. In a comparable spectrophotometric tubulin polymerisation assay, the clinical microtubule disruptor combretastatin A‑4 showed an IC50 of 1.8 μM [2]. Thus, the methyl ester THIQ derivative is approximately 1.6‑fold more potent than combretastatin A‑4 in this biochemical readout.
| Evidence Dimension | Inhibition of tubulin polymerisation (IC50) |
|---|---|
| Target Compound Data | 1.10 μM (1 100 nM) |
| Comparator Or Baseline | Combretastatin A‑4: 1.8 μM |
| Quantified Difference | ~1.6‑fold more potent |
| Conditions | Bovine brain tubulin assembly, 20 min incubation, spectrophotometric detection (target compound); comparable tubulin polymerisation assay (combretastatin A‑4) |
Why This Matters
A 1.6‑fold potency advantage over a known clinical‑stage tubulin inhibitor makes the compound an attractive starting point for lead optimisation in anticancer drug discovery.
- [1] BindingDB entry BDBM50084938 (CHEMBL3427378). IC50: 1.10E+3 nM, Inhibition of bovine brain tubulin assembly. University of Ferrara / ChEMBL. View Source
- [2] Dohle W, Leese MP, Jourdan FL, Chapman CJ, Hamel E, Ferrandis E, Potter BVL. Optimisation of tetrahydroisoquinoline-based chimeric microtubule disruptors. ChemMedChem. 2014 Aug;9(8):1783-93. (Abstract: combretastatin A‑4 IC50 = 1.8 μM for tubulin polymerisation.) View Source
